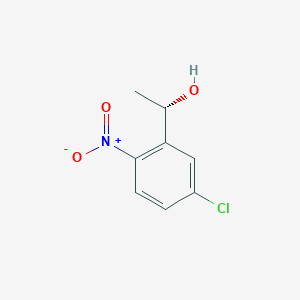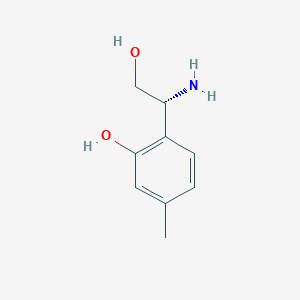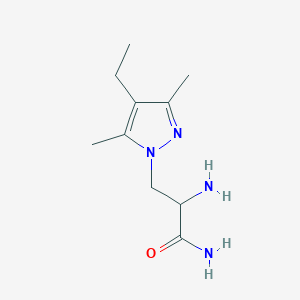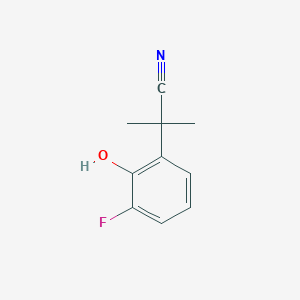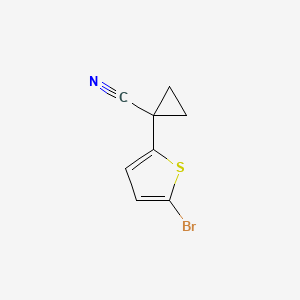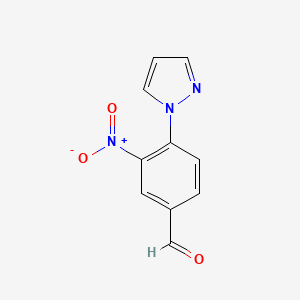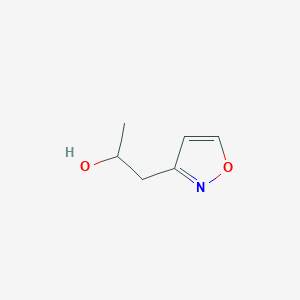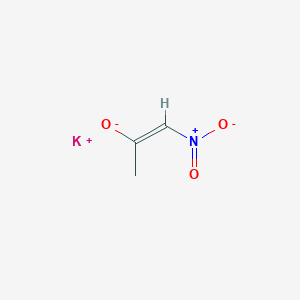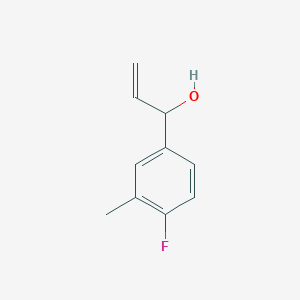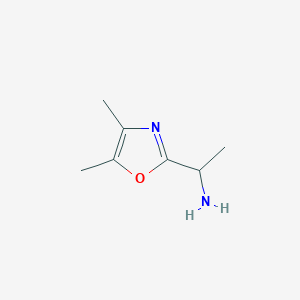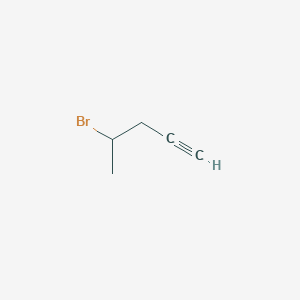
4-Bromopent-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromopent-1-yne is an organic compound with the molecular formula C5H7Br It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromopent-1-yne can be synthesized through multiple-step organic reactions. One common method involves the bromination of pent-1-yne. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale bromination reactors where pent-1-yne is continuously fed and reacted with bromine. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromopent-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The triple bond in this compound can participate in electrophilic addition reactions with halogens or hydrogen halides, leading to the formation of dihalides or haloalkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium hydrosulfide or primary amines are commonly used under basic conditions.
Electrophilic Addition: Halogens (e.g., Br2) or hydrogen halides (e.g., HBr) are used under controlled temperatures to achieve the desired addition products.
Major Products Formed:
Applications De Recherche Scientifique
4-Bromopent-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to modify biomolecules for studying biological pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromopent-1-yne involves its reactivity due to the presence of the bromine atom and the triple bond. The bromine atom can be easily substituted by nucleophiles, while the triple bond can undergo addition reactions. These reactions are facilitated by the electron-deficient nature of the carbon atoms involved in the triple bond, making them susceptible to attack by electrophiles .
Comparaison Avec Des Composés Similaires
4-Bromo-1-butyne: Similar in structure but with a shorter carbon chain.
5-Bromo-1-pentyne: Another brominated alkyne with a different position of the bromine atom.
Uniqueness: 4-Bromopent-1-yne is unique due to its specific reactivity profile, which allows for selective substitution and addition reactions. Its structure provides a balance between reactivity and stability, making it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
83961-13-1 |
|---|---|
Formule moléculaire |
C5H7Br |
Poids moléculaire |
147.01 g/mol |
Nom IUPAC |
4-bromopent-1-yne |
InChI |
InChI=1S/C5H7Br/c1-3-4-5(2)6/h1,5H,4H2,2H3 |
Clé InChI |
UAJKNRZBWKPSJO-UHFFFAOYSA-N |
SMILES canonique |
CC(CC#C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


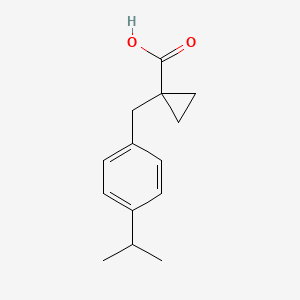
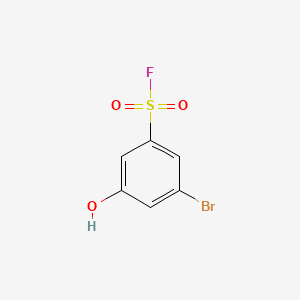
![Methyl[3-(morpholin-3-yl)propyl]amine](/img/structure/B13615299.png)
![2',2',3',3'-Tetramethyl-[1,1'-bi(cyclopropan)]-1-ol](/img/structure/B13615304.png)
